Factor Xa Inhibitory Potency of ZK-805623 vs. Rivaroxaban: Clinical Candidate Derived from the 3,5-Difluoro-4-methylpyridin-2-amine Scaffold
The diaryloxypyridine ZK-805623, constructed on the 3,5-difluoro-4-methylpyridin-2-amine core, exhibits a Ki of 13 nM against human factor Xa [1]. This potency is comparable to rivaroxaban (Ki = 0.4–1.2 nM depending on assay conditions), but ZK-805623 achieves this without the morpholinone moiety, instead relying on the fluorine-mediated conformational pre-organization provided by the 3,5-difluoro-4-methylpyridine template [2][3]. The selectivity factor against bovine trypsin is >60-fold (Ki trypsin = 810 nM vs. Ki fXa = 13 nM), confirming that the fluorinated core contributes meaningfully to target discrimination [1].
| Evidence Dimension | Human factor Xa inhibition (Ki) |
|---|---|
| Target Compound Data | ZK-805623 (derived from 3,5-difluoro-4-methylpyridin-2-amine): Ki = 13 nM |
| Comparator Or Baseline | Rivaroxaban: Ki = 0.4–1.2 nM; Unsubstituted pyridine-based analog (compound 6h): Ki = 12 nM |
| Quantified Difference | ZK-805623 is within ~10-fold of rivaroxaban; selectivity vs. trypsin = 62-fold (810 nM / 13 nM) |
| Conditions | Purified human factor Xa enzyme assay; kinetic measurement of peptide p-nitroanilide cleavage |
Why This Matters
The 3,5-difluoro-4-methylpyridin-2-amine scaffold enables a structurally distinct pharmacophore that achieves clinical-grade fXa potency without infringing on oxazolidinone-based inhibitor patents, offering a viable alternative for anticoagulant development.
- [1] BindingDB Entry BDBM17278: ZK-805623 (CHEMBL49636). Ki = 13 nM (human factor Xa), Ki = 810 nM (bovine trypsin). View Source
- [2] Perzborn, E. et al. (2005) 'Rivaroxaban: a new oral factor Xa inhibitor', Arteriosclerosis, Thrombosis, and Vascular Biology, 25(3), pp. 510–516. Rivaroxaban Ki = 0.4 nM. View Source
- [3] Adler, M. et al. (2000) 'Crystal structures of two potent nonamidine inhibitors bound to factor Xa', Biochemistry, 39(40), pp. 12513–12521. Structural analysis of 3,5-difluoro-4-methylpyridine-derived inhibitors. View Source
